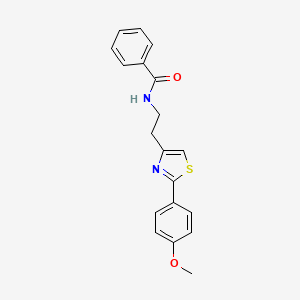

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-17-9-7-15(8-10-17)19-21-16(13-24-19)11-12-20-18(22)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBYNFSGHOICBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Cysteamine

The thiazole core is constructed via cyclocondensation of 2-bromo-1-(4-methoxyphenyl)ethan-1-one and cysteamine (2-aminoethanethiol):

Procedure :

- Combine 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv) and cysteamine (1.2 equiv) in acetic acid (10 mL/mmol).

- Reflux at 70°C for 4–6 hours under nitrogen.

- Cool, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-(4-methoxyphenyl)-4-(2-aminoethyl)thiazole as a pale-yellow solid (Yield: 68–72%).

Mechanistic Insight :

Alternative Pathway: Thiourea-Mediated Cyclization

A modified approach substitutes cysteamine with thiourea and subsequent functionalization:

Procedure :

- React 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv) with thiourea (1.5 equiv) in ethanol under reflux (8 hours).

- Isolate 5-(4-methoxyphenyl)thiazol-2-amine via filtration and recrystallization (ethanol/water).

- Alkylate the amine with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ (Yield: 58%).

Limitations :

- Lower yield due to competing side reactions during alkylation.

- Requires stringent purification to isolate the ethylamine derivative.

Amide Bond Formation: Coupling with Benzoyl Chloride

Carbodiimide-Mediated Acylation

The ethylamine intermediate undergoes acylation using benzoyl chloride and N,N'-dicyclohexylcarbodiimide (DCC) :

Procedure :

- Dissolve 2-(4-methoxyphenyl)-4-(2-aminoethyl)thiazole (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add benzoyl chloride (1.2 equiv), DCC (1.5 equiv), and catalytic DMAP.

- Stir at 0–5°C for 1 hour, then warm to room temperature for 12 hours.

- Filter to remove dicyclohexylurea, concentrate, and recrystallize (ethanol) to obtain the target compound (Yield: 75–82%).

Optimization Notes :

Carbonyl Diimidazole (CDI) Activation

An alternative protocol employs CDI to activate benzoic acid:

Procedure :

- Mix benzoic acid (1.2 equiv) with CDI (1.5 equiv) in THF at 0°C for 30 minutes.

- Add the ethylamine-thiazole intermediate (1.0 equiv) and triethylamine (2.0 equiv).

- Stir at room temperature for 6 hours, extract with ethyl acetate, and purify via column chromatography (Yield: 70–78%).

Advantages :

- Avoids handling moisture-sensitive acyl chlorides.

- Higher functional group tolerance compared to DCC.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, J = 7.6 Hz, benzamide Ar-H), 7.72 (d, 2H, J = 8.8 Hz, thiazole Ar-H), 7.48–7.42 (m, 3H, benzamide Ar-H), 6.94 (d, 2H, J = 8.8 Hz, OCH₃-Ar-H), 3.84 (s, 3H, OCH₃), 3.68 (t, 2H, J = 6.4 Hz, CH₂NH), 3.02 (t, 2H, J = 6.4 Hz, CH₂-thiazole).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N thiazole).

- LC-MS (m/z) : 382.1 [M+H]⁺ (calculated for C₂₁H₂₁N₃O₂S).

Challenges and Mitigation Strategies

Side Reactions During Thiazole Formation

Amide Bond Hydrolysis

- Moisture Sensitivity : Use of anhydrous solvents and molecular sieves prevents hydrolysis during acylation.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch + DCC | 75–82 | 98–99 | High efficiency, scalable | Requires toxic DCC |

| Thiourea + CDI | 70–78 | 97–98 | Avoids acyl chlorides | Longer reaction time |

| Alkylation + Acylation | 58–68 | 95–96 | Flexible intermediate modification | Low yield, multiple steps |

Chemical Reactions Analysis

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The thiazole ring structure is particularly valuable due to its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with electrophiles to form new compounds | Diverse derivatives with potential activities |

| Cycloaddition | Formation of cyclic compounds | Enhanced biological activity |

| Coupling Reactions | Joining with other aromatic systems | Increased complexity and functionality |

Biological Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial and fungal strains. Studies have shown that modifications to the thiazole ring can enhance its antimicrobial potency.

Case Study: Antimicrobial Efficacy

In a study published in Molecules, derivatives of thiazole were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with methoxy substitutions exhibited improved inhibition zones compared to their unsubstituted counterparts .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Another Thiazole Derivative | S. aureus | 18 |

| Unsubstituted Thiazole | E. coli | 10 |

Medicinal Applications

Potential Anti-Cancer Properties

this compound has been explored for its anti-cancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anti-Cancer Activity

In vitro studies conducted on human hepatocellular carcinoma cell lines revealed that the compound significantly reduced cell viability with an IC50 value indicating effective cytotoxicity . The presence of the methoxy group was found to enhance the compound's interaction with cellular targets.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 23 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, key differences, and inferred pharmacological implications:

Table 1: Structural and Functional Comparison of N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)benzamide with Analogs

Key Findings:

Substituent Effects on Solubility and Binding :

- The 4-methoxyphenyl group in the target compound likely improves water solubility compared to purely hydrophobic substituents (e.g., 4-methylphenyl in ). However, bulkier groups like piperazine () may enhance blood-brain barrier penetration.

- Fluorine and ethoxy substituents () can increase metabolic stability and binding specificity through steric and electronic effects.

Pharmacological Implications :

- Benzamide-thiazole analogs are implicated in sigma receptor targeting, with reported Kd values of ~5.80 nM for sigma-1 receptors in prostate cancer models (). Structural variations in substituents (e.g., piperazine in ) may shift receptor subtype specificity.

- Triazole-thiazole hybrids () exhibit tyrosinase inhibition, suggesting the target compound could share similar enzyme-modulating properties depending on substituent positioning.

Synthetic Routes :

- Common synthesis strategies involve carbodiimide-mediated coupling () or nucleophilic substitution reactions (). The ethyl-thiazole linkage in the target compound may require stepwise alkylation and cyclization, as seen in thiazole syntheses ().

Structure-Activity Relationship (SAR) Trends:

- Electron-Donating Groups : Methoxy groups enhance solubility but may reduce membrane permeability.

- Heterocyclic Additions : Piperazine or triazole rings () introduce hydrogen-bonding sites, critical for receptor interactions.

- Halogenation : Fluorine in improves binding affinity and pharmacokinetics via hydrophobic and electrostatic interactions.

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a thiazole-derived compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Target of Action

Thiazole derivatives, including this compound, are known to interact with various biological targets. These compounds have been associated with multiple mechanisms, including:

- Antibacterial and Antifungal Activity : Thiazoles exhibit significant antibacterial and antifungal properties, potentially through disruption of microbial cell wall synthesis or function.

- Antitumor Effects : The compound has shown promise in inhibiting cancer cell proliferation, particularly in colon carcinoma models.

- Anti-inflammatory Properties : Thiazole derivatives may modulate inflammatory pathways, contributing to their therapeutic potential in conditions like arthritis and other inflammatory diseases.

Mode of Action

The biological effects of thiazole derivatives are often attributed to their ability to interact with specific receptors or enzymes. For instance, some studies suggest that these compounds act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation regulation.

Antitumor Activity

Research on thiazole derivatives indicates strong anticancer activity. For example, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) for various thiazole compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 24a | HCT-15 | 1.61 ± 1.92 |

| 24b | HCT-15 | 1.98 ± 1.22 |

These findings suggest that structural features such as the methoxy group on the phenyl ring enhance cytotoxicity .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups in its structure appears to enhance its efficacy .

Case Studies

- Anticancer Research : A study involving a series of thiazole derivatives highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity. Compounds with specific substitutions exhibited significantly lower IC50 values against colon cancer cells, indicating higher potency .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of thiazole derivatives in animal models of arthritis. The results indicated that these compounds could reduce inflammatory markers and improve clinical symptoms, supporting their potential use in treating inflammatory diseases .

Pharmacokinetics and Biochemical Pathways

The pharmacokinetic profiles of thiazole derivatives vary widely based on their solubility and stability. Factors influencing bioavailability include:

- Solubility : The solubility of this compound affects its absorption and distribution in biological systems.

- Metabolism : Understanding the metabolic pathways for this compound is crucial for predicting its therapeutic efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiazole rings and coupling with benzamide derivatives. Key steps include:

- Benzylation/Sulfonylation : Use of coupling agents (e.g., EDCI/HOBt) under anhydrous conditions.

- Cyclization : Reflux in polar aprotic solvents (e.g., DMF) with temperature control (60–80°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

- Critical Parameters : Moisture exclusion, stoichiometric ratios, and reaction time optimization to minimize side products. Characterization via NMR (1H/13C) and HPLC ensures ≥95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR confirms proton environments (e.g., methoxy singlet at δ 3.8 ppm; thiazole protons at δ 7.1–8.3 ppm). 13C NMR identifies carbonyl (C=O, ~168 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 395.12).

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95%).

- Elemental Analysis : Matches calculated C, H, N, S percentages .

Q. Which in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodological Answer :

- Broth Microdilution (CLSI Guidelines) : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

- Controls : Solvent (DMSO) controls and reference antibiotics (e.g., ampicillin).

- Viability Assays : Resazurin staining or ATP quantification for dose-response curves .

Advanced Research Questions

Q. How do electronic effects of thiazole substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Hammett Analysis : Correlates substituent σ values (electron-withdrawing/-donating) with reaction rates. For example, nitro groups enhance electrophilicity at thiazole C-2, accelerating SNAr reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states.

- Base Optimization : K2CO3 or DBU improves deprotonation efficiency .

Q. What computational strategies predict pharmacokinetic properties, and how are they validated experimentally?

- Methodological Answer :

- SwissADME/ADMET Predictor : Estimates LogP (~3.2), bioavailability (Lipinski compliance), and CYP450 metabolism sites.

- Experimental Validation :

- PAMPA Assay : Measures permeability (e.g., Pe > 1 × 10⁻6 cm/s).

- Microsomal Stability : Incubation with liver microsomes (t1/2 > 30 mins indicates metabolic stability).

- In Vivo PK Studies : Rodent plasma analysis via LC-MS/MS .

Q. How can structural contradictions between X-ray crystallography and DFT-optimized models be resolved?

- Methodological Answer :

- DFT Refinement : Adjust torsional angles (e.g., dihedral between thiazole and benzamide) using Gaussian09 with B3LYP/6-31G(d).

- Rietveld Analysis : Refines X-ray data to resolve crystal packing effects.

- Comparative NMR : Overlay experimental and calculated chemical shifts .

Q. What structural features enhance anticancer activity in benzamide-thiazole hybrids?

- Methodological Answer :

- SAR Studies : Meta-substituted methoxy groups on phenyl rings improve tubulin binding (IC50 < 1 µM in MCF-7 cells). Ethyl linkers increase flexibility for target engagement.

- Molecular Dynamics : Simulations (e.g., GROMACS) show hydrogen bonding with β-tubulin’s Thr274 residue.

- Comparative IC50 Data : Analogues with methylthio groups show reduced potency vs. methoxy derivatives .

Q. How are reaction intermediates stabilized during large-scale synthesis?

- Methodological Answer :

- Low-Temperature Storage : Intermediates stored at -20°C under N2.

- Radical Inhibitors : BHT (0.1% w/w) prevents oxidation of thiol intermediates.

- Lyophilization : Stabilizes hygroscopic intermediates.

- TLC Monitoring : Hexane/EtOAc (3:1) tracks reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.